Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate
Overview
Description
“Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate” is an organic compound with the CAS Number: 1762-42-1 . Its molecular weight is 300.31 . It is a solid substance under normal conditions .
Synthesis Analysis
The synthesis of bipyridiniums, including “Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate”, is straightforward and utilizes commercially or readily available starting compounds and their direct N-alkylation, mostly using 1,3-propanesultone .
Molecular Structure Analysis
The InChI Code of “Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate” is 1S/C16H16N2O4/c1-3-21-15 (19)11-5-7-17-13 (9-11)14-10-12 (6-8-18-14)16 (20)22-4-2/h5-10H,3-4H2,1-2H3 .
Chemical Reactions Analysis
Bipyridinium salts, including “Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate”, are popular due to their perspective applications in redox flow batteries . The electrochemical behavior depends primarily on the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, counter ion as well as the used media .
Physical And Chemical Properties Analysis
“Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate” is a solid substance under normal conditions . It should be stored under an inert gas .
Scientific Research Applications
Photoreduction and Hydrogen Production
Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate has been studied in the context of light-induced electron-transfer reactions. It is used in complexes that act as sensitizers for the photoreduction of water, contributing to hydrogen production. This application is significant in the field of renewable energy, particularly in hydrogen generation as a sustainable fuel source. Complexes containing diethyl [2,2'-bipyridine]-4,4'-dicarboxylate have been compared with other ruthenium complexes for their efficiency in hydrogen generation, indicating its potential in energy-related applications (Launikonis et al., 1986).
Photovoltaic Sensitizers
The compound plays a role in the development of photovoltaic sensitizers. It is used in the synthesis of complexes that can serve as efficient sensitizers in dye-sensitized solar cells. These cells are crucial for converting solar energy into electricity, and the inclusion of diethyl [2,2'-bipyridine]-4,4'-dicarboxylate in these complexes can enhance their effectiveness and efficiency (Abbotto et al., 2008).
Polymerization Catalysts
This chemical is also involved in polymerization processes. It is a part of catalyst systems that are highly active and stereospecific for the polymerization of 1,3-dienes. These catalysts are essential for the production of polymers with specific structures and properties, which are vital in various industrial applications (Bazzini et al., 2002).
Chemical Synthesis and Characterization
The compound is used in the synthesis of new acrylic acid derivatives, which are important for incorporating metal coordination sites in polyacrylates. This application is significant in the field of materials science, especially in the development of advanced materials with specific properties and applications (Heintz et al., 2018).
Medicinal Chemistry and Drug Development
In medicinal chemistry, diethyl [2,2'-bipyridine]-4,4'-dicarboxylate is involved in the synthesis of antitubercular complexes. These complexes have potential applications in the treatment of tuberculosis, highlighting its significance in drug development and medicinal chemistry (Toupet et al., 2009).
Spectroscopic Studies
The compound has been studied using Raman spectroscopy, which provides insights into its structural and electronic properties. This is important for understanding its behavior in various applications, particularly in the field of materials science and chemistry (Umapathy et al., 1989).
Electron Transfer in Solar Energy
Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate is used in the study of electron transfer processes in solar energy applications. Its role in sensitizing complexes that facilitate electron transfer is crucial in the development of solar energy technologies (Wolfbauer et al., 2000).
Safety And Hazards
“Diethyl [2,2’-bipyridine]-4,4’-dicarboxylate” is classified under the GHS07 hazard class . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
ethyl 2-(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-3-21-15(19)11-5-7-17-13(9-11)14-10-12(6-8-18-14)16(20)22-4-2/h5-10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXJVXIVHPUFIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477347 | |
Record name | Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30477347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate | |
CAS RN |
1762-42-1 | |
Record name | Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30477347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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